molecular formula C18H16ClNO3S B11034704 2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid

2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11034704
M. Wt: 361.8 g/mol
InChI Key: BDCKQLQRWJGVHI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by its unique thiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and methylphenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a chlorophenyl isothiocyanate with an appropriate amine, leading to the formation of the thiazolidine ring.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazolidine ring and the substituent groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its chlorophenyl and methylphenyl groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H16ClNO3S/c1-11-6-8-12(9-7-11)16(21)20-15(18(22)23)10-24-17(20)13-4-2-3-5-14(13)19/h2-9,15,17H,10H2,1H3,(H,22,23)

InChI Key

BDCKQLQRWJGVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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